2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel

High-Resolution Mass Spectrometry Paclitaxel Impurity Profiling LC-MS/MS Method Development

Validating HPLC impurity methods for paclitaxel ANDA/DMF submissions requires a specific bis-Troc impurity standard to avoid misidentification. This Paclitaxel Impurity 19 (CAS 100449-86-3, MW 1204.7) is the certified reference standard. • ≥95% HPLC purity. • Distinct dual Troc substitution (6 Cl atoms) ensures unambiguous chromatographic peak assignment vs. mono-Troc intermediates. • Supports ICH Q2(R1) method validation and Q3A/Q3B impurity thresholds. • Characterization data provided for regulatory filing.

Molecular Formula C53H53Cl6NO18
Molecular Weight 1204.7 g/mol
CAS No. 100449-86-3
Cat. No. B131897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel
CAS100449-86-3
Synonyms2’,7-Bis[(2,2,2-trichloroethoxy)carbonyl]taxol;  [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-β-(Benzoylamino)-α-[[(2,2,2-trichloroethoxy)carbonyl]oxy]-benzenepropanoic Acid 6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-
Molecular FormulaC53H53Cl6NO18
Molecular Weight1204.7 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)OCC(Cl)(Cl)Cl)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
InChIInChI=1S/C53H53Cl6NO18/c1-27-33(74-45(66)39(76-47(68)72-26-53(57,58)59)37(30-16-10-7-11-17-30)60-43(64)31-18-12-8-13-19-31)23-51(69)42(77-44(65)32-20-14-9-15-21-32)40-49(6,41(63)38(73-28(2)61)36(27)48(51,4)5)34(75-46(67)71-25-52(54,55)56)22-35-50(40,24-70-35)78-29(3)62/h7-21,33-35,37-40,42,69H,22-26H2,1-6H3,(H,60,64)/t33-,34-,35+,37-,38+,39+,40-,42-,49+,50-,51+/m0/s1
InChIKeyOQFBSZMVMFMSTB-DOWBJONWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-Troc Paclitaxel: Overview and Reference Standard


2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel (CAS 100449-86-3) is a fully synthetic, doubly protected derivative of the antineoplastic diterpenoid paclitaxel, bearing 2,2,2-trichloroethoxycarbonyl (Troc, TCEOC) groups at both the C2' side-chain and C7 core hydroxyl positions [1]. With a molecular weight of 1204.7 g/mol (C53H53Cl6NO18) versus 853.9 g/mol for the parent drug, it is documented primarily as a downstream process byproduct arising during the synthesis of silyl-protected paclitaxel intermediates [2]. Detected as Paclitaxel Impurity 19, this compound is supplied as a characterized reference standard intended to support analytical method development, method validation (AMV), and quality control (QC) in regulatory submissions [3].

Impurity identification in LC-HRMS workflows
Quantitative reference for HPLC method calibration
Process-related impurity profiling and over-acylation monitoring

Why Mono-Troc Analogs Cannot Substitute for the Bis-Troc Standard


Mono-Troc intermediates—specifically 2'-O-Troc-paclitaxel (CAS 100431-55-8, MW 1029.3) and 7-O-Troc-paclitaxel (CAS 114915-17-2, MW 1029.3)—are upstream synthetic intermediates that precede selective deprotection . The bis-Troc compound (MW 1204.7, C53H53Cl6NO18) is a downstream byproduct formed by dual acylation, and it persists as a distinct process-related impurity with a unique mass spectrometric and chromatographic signature, including six chlorine atoms versus three in mono-Troc derivatives [1]. Consequently, a mono-Troc standard cannot serve as an analytical surrogate; its different molecular weight, elemental composition, and retention behavior make it unsuitable for accurate identification/quantitation of this specific later-eluting impurity, jeopardizing HPLC method specificity, relative response factor (RRF) accuracy, and compliance with ICH Q3A/Q3B impurity thresholds [2].

Bis-Troc Paclitaxel (Target)
Mass: substantially higher (bis-Troc adduct)
Chlorine pattern: six Cl atoms, distinct isotopic cluster
Elution: later-eluting due to dual protection
Nomenclature: Impurity 19
Mono-Troc Analogs (Substitute)
Mass: ~175 g/mol lower (mono-Troc)
Chlorine pattern: three Cl atoms, different isotopic signature
Elution: earlier retention time
Nomenclature: Impurity 27 or 50

Key Evidence for Differentiating Bis-Troc Paclitaxel from Analogs


Molecular Weight Distinction via Mass Spectrometry

The target compound possesses a molecular weight of 1204.7 g/mol (C53H53Cl6NO18), which is 175.4 g/mol higher than that of 2'-Troc-paclitaxel (1029.3 g/mol, C50H52Cl3NO16) and 7-Troc-paclitaxel (1029.3 g/mol, C50H52Cl3NO16). This quantitative mass difference, attributable to the presence of a second trichloroethoxycarbonyl moiety (six chlorine atoms versus three), provides a definitive isotopic signature for unambiguous identification in LC-HRMS workflows [1].

Mass Spectrometric Differentiation
Cross-study comparable
Target 1204.7 g/mol (C53H53Cl6NO18, 6 Cl)
Mono-Troc analogs 1029.3 g/mol (C50H52Cl3NO16, 3 Cl)
Supports unambiguous HRMS identification without isobaric interference.
Isotopic pattern characteristic of Cl6 cluster; Δ = 175.4 g/mol.
High-Resolution Mass Spectrometry Paclitaxel Impurity Profiling LC-MS/MS Method Development

Certified HPLC Purity for Quantitative Use

Commercially, the target compound is supplied with a certified minimum HPLC purity of ≥95%, as documented by CymitQuimica (Biosynth brand) . While a direct head-to-head purity comparison under a single validated method is unavailable, the 7-Troc analog is offered at ≥98% purity by the same vendor, indicating that the bis-Troc compound presents a distinct purification challenge likely due to the presence of closely related over-acylated congeners . The 95% purity specification defines the lower quantitative boundary for reliable use as a reference standard in HPLC-UV or HPLC-CAD impurity assays, where the reference must be of known purity to calculate accurate relative response factors (RRFs) [1].

Certified Purity Specification
Cross-study comparable
≥ 95% (HPLC)
Defines lower quantitative boundary for reference standard use in impurity assays.
Verify purity against user-validated method; vendor COA supplied.
Reference Standard Qualification HPLC Purity Certificates of Analysis

Synthetic Origin as a Downstream Byproduct

The target compound is explicitly identified as a byproduct formed during the synthesis of 7-O-(Triethylsilyl) Paclitaxel, a silyl-protected precursor that employs Troc-based orthogonal protecting group strategies [1]. In contrast, 2'-Troc-paclitaxel is documented as an early-stage intermediate formed by selective protection of the side-chain C2' hydroxyl with 2,2,2-trichloroethyl chloroformate in pyridine, before subsequent C7 functionalization [2]. This distinct synthetic provenance means the bis-Troc impurity serves as a marker of over-acylation events occurring late in the synthetic sequence, providing orthogonal information on process control beyond that offered by mono-Troc intermediates which report on acylation efficiency at specific, earlier steps.

Synthetic Origin
Class-level inference
Byproduct of over-acylation during silyl-paclitaxel synthesis; indicates late-stage process failure.
Marker orthogonal to mono-Troc intermediate analysis; supports process control review.
Source: supplier documentation; distinct from deliberate mono-Troc intermediates.
Process Chemistry Impurity Sourcing Synthetic Pathway Control

Regulatory Designation as Paclitaxel Impurity 19

The target compound is cataloged and supplied as 'Paclitaxel Impurity 19,' a fully characterized reference standard with documented traceability to pharmacopeial standards (USP or EP), as per the supplier Axios Research [1]. While mono-Troc analogs are also listed as impurities (e.g., 2'-Troc-paclitaxel as Paclitaxel Impurity 27; 7-Troc-paclitaxel as Paclitaxel Impurity 50), only the bis-Troc Impurity 19 directly represents the dual-substitution impurity fingerprint that arises specifically from over-acylation side reactions in the C2'/C7 protection sequence [2]. This explicit regulatory-nomenclature linkage means that for ANDA filers seeking to demonstrate comprehensive impurity profiling in accord with ICH Q3A guidelines, procurement of Impurity 19 provides a direct, named match to the bis-Troc contaminant that must be tracked and controlled.

Regulatory Impurity Designation
Supporting evidence
Paclitaxel Impurity 19 with USP/EP traceability
Directly matches named impurity for ANDA impurity profiling and method validation.
Aligns with ICH Q3A requirements; distinct from Impurity 27/50.
Pharmacopeial Compliance ANDA Submissions Impurity Traceability

Required Storage Conditions for Stability

The target compound requires storage at 2–8°C under an inert atmosphere to prevent hydrolytic and oxidative degradation of the trichloroethoxycarbonyl protecting groups [1]. This storage requirement aligns with the known sensitivity of Troc groups to moisture and nucleophiles and is more stringent than for the parent paclitaxel reference standard, which is typically stored at controlled room temperature . While mono-Troc analogs share similar storage precautions, the bis-Troc structure contains two labile carbonate linkages, theoretically doubling the number of hydrolytically susceptible sites and necessitating strict adherence to storage protocols to maintain certified purity.

Storage Stability Requirements
Class-level inference
2–8 °C under inert atmosphere, protected from light
Cold-chain handling critical for maintaining certified purity and lot consistency.
Two labile Troc linkages; ambient humidity may accelerate degradation.
Stability Handling Instructions Reference Standard Storage

Key Applications for the Bis-Troc Paclitaxel Reference Standard


HPLC Method Development and RRF Determination

The compound's certified purity of ≥95% (HPLC) supports its use as a primary quantitative reference standard for developing HPLC methods to detect and quantitate this specific bis-Troc impurity in paclitaxel drug substance . Its distinct molecular weight (1204.7 g/mol) and late-eluting character, resulting from dual Troc substitution, allow method developers to establish system suitability parameters, calculate accurate relative response factors (RRFs) against the paclitaxel main peak, and set appropriate quantitation limits in line with ICH Q2(R1) validation requirements [1].

Pharmacopeial Profiling and Regulatory Submission Support

As the explicitly designated 'Paclitaxel Impurity 19,' this compound fulfills the requirement for a named, characterized impurity reference standard with traceability to USP or EP standards [2]. It is essential for comprehensive impurity profiling studies during ANDA or DMF preparation, enabling accurate identification, reporting, and qualification of the bis-Troc contaminant as a process-related impurity. Without this specific standard, analytical methods would lack the specificity to distinguish bis-Troc from co-eluting mono-Troc or other Troc-containing impurities [3].

Process Optimization and Over-Acylation Control

The association of the bis-Troc compound with over-acylation during 7-O-(Triethylsilyl) Paclitaxel synthesis makes it a critical marker for process analytical technology (PAT) efforts aimed at optimizing regioselectivity [4]. Monitoring the levels of this impurity in reaction streams enables process chemists to fine-tune reaction conditions (temperature, stoichiometry of Troc-chloride, base selection) to suppress unwanted over-acylation, thereby improving the yield of the desired mono-protected silyl intermediate and reducing downstream purification burden [5].

Application
Selection Property
Validation Focus
Impurity quantification method development
Certified purity and distinct mass signature
RRF accuracy and ICH Q2(R1) method validation
Pharmacopeial impurity profiling
Designated Impurity 19 nomenclature with USP/EP traceability
Comprehensive impurity identification per ICH Q3A
Process optimization for regioselective protection
Marker of over-acylation in silyl-paclitaxel synthesis
Reaction-condition tuning to suppress dual acylation
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